molecular formula C15H19N3O3S B4338901 5-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione

5-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B4338901
M. Wt: 321.4 g/mol
InChI Key: MUCHFRTUVCOWOW-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that features an oxadiazole ring

Preparation Methods

The synthesis of 5-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.

    Major Products: The major products depend on the specific reaction but can include various substituted oxadiazoles or thiones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(4-chlorophenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione

These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of 5-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-20-13-5-3-12(4-6-13)14-16-18(15(22)21-14)11-17-7-9-19-10-8-17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCHFRTUVCOWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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